molecular formula C16H17F3N4O2S B2608275 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2199389-66-5

2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2608275
CAS No.: 2199389-66-5
M. Wt: 386.39
InChI Key: MLXFYEDGVLDDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at the 6-position and a methoxy-linked piperidinyl-thiadiazole moiety at the 2-position. The piperidine spacer facilitates conformational flexibility, which may influence binding interactions in biological systems.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S/c1-10-14(26-22-21-10)15(24)23-7-5-11(6-8-23)9-25-13-4-2-3-12(20-13)16(17,18)19/h2-4,11H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXFYEDGVLDDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. This is achieved by reacting 4-methyl-1,2,3-thiadiazole with thionyl chloride under reflux conditions.

    Piperidine Derivative Synthesis: The next step involves the reaction of the thiadiazole derivative with piperidine to form the piperidin-4-yl derivative. This reaction is typically carried out in the presence of a base such as triethylamine.

    Methoxylation: The piperidin-4-yl derivative is then reacted with methoxyacetyl chloride to introduce the methoxy group.

    Final Coupling: The final step involves coupling the methoxylated piperidine derivative with 6-(trifluoromethyl)pyridine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiadiazole ring, potentially converting it to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-withdrawing effect of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

In industry, the compound’s properties could be exploited in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism by which 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine exerts its effects depends on its interaction with molecular targets. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperidine moiety may facilitate interactions with biological membranes or proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of heterocycles, including pyrimidines, thiazoles, and pyrrolothiazolopyrimidines. Below is a comparative analysis with key analogues:

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Applications
2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine Pyridine Trifluoromethyl, thiadiazole, piperidine ~435.3 (estimated) Potential kinase inhibitor (inferred from structural motifs)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (Compound 3) Pyrimidine Cyano, thiazole, hydroxyphenyl 378.4 Kinase inhibition (e.g., EGFR/VEGFR), moderate solubility in DMSO
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile (Compound 6) Pyrimidine Cyano, morpholine-carbonyl, thiazole 475.5 Enhanced solubility and binding affinity due to morpholine substituent
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (Compound 12) Pyrrolothiazolopyrimidine Methoxyphenyl, triazole 724.2 Anticancer activity (in vitro studies), limited solubility in polar solvents

Key Findings:

Bioactivity: The trifluoromethyl group in the target compound may confer superior metabolic stability compared to cyano-substituted analogues like Compound 3 and 6 .

Solubility and Pharmacokinetics :

  • The morpholine-carbonyl group in Compound 6 improves aqueous solubility (>50 μM in PBS) compared to the target compound, which lacks polar substituents beyond the methoxy group .
  • Piperidine spacers (target compound) vs. rigid pyrrolothiazolopyrimidine cores (Compound 12) suggest divergent bioavailability profiles, with the former favoring membrane permeability .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling of thiadiazole-carboxylic acid to piperidine, followed by methoxy-pyridine functionalization. This contrasts with the one-pot guanidine-cyclocondensation used for pyrimidine derivatives (Compounds 3, 6) .

Biological Activity

The compound 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a novel organic molecule that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Structural Characteristics

This compound features:

  • A pyridine ring which is known for its diverse biological activity.
  • A thiadiazole moiety that contributes to its chemical reactivity and potential bioactivity.
  • A piperidine ring which enhances the compound's pharmacological profile.

The molecular formula is C14H15F3N4O2SC_{14}H_{15}F_3N_4O_2S with a molecular weight of approximately 362.36 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the piperidine derivative through acylation with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride.
  • Coupling reactions with trifluoromethyl pyridine derivatives to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity:

  • Fungicidal Activity : It shows weak fungicidal properties against various fungal strains.
  • Insecticidal Activity : Notably effective against pests such as Plutella xylostella (diamondback moth) and demonstrates repellent effects against Myzus persicae (green peach aphid) .

Antiviral Activity

The compound has also demonstrated antiviral properties, particularly against the tobacco mosaic virus, suggesting its potential utility in agricultural biotechnology .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • The thiadiazole carbonyl group may participate in nucleophilic addition reactions.
  • The piperidine nitrogen can engage in electrophilic substitution reactions, enhancing the compound's reactivity towards biological targets.

This interaction may modulate enzyme activities or receptor functions, leading to observed biological effects such as antimicrobial and antiviral activities .

Data Summary

Property Details
Molecular Formula C14H15F3N4O2SC_{14}H_{15}F_3N_4O_2S
Molecular Weight 362.36 g/mol
Biological Activities Antimicrobial, Insecticidal, Antiviral
Target Organisms Plutella xylostella, Myzus persicae, Tobacco Mosaic Virus
Synthesis Method Multi-step organic synthesis involving acylation and coupling reactions

Case Studies

  • Insecticidal Efficacy : A study evaluated the efficacy of the compound against Plutella xylostella, revealing significant mortality rates at varying concentrations.
  • Antiviral Testing : Another investigation assessed its antiviral properties against the tobacco mosaic virus, showing a notable reduction in viral load compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Piperidine functionalization : React 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with piperidin-4-ylmethanol to form the thiadiazole-piperidine intermediate.

Coupling with pyridine : Use nucleophilic substitution or Mitsunobu conditions to attach the methoxy-piperidine moiety to 2-chloro-6-(trifluoromethyl)pyridine.

  • Key optimization factors include solvent selection (e.g., DMF or THF), temperature control (0–60°C), and catalysts (e.g., DBU for Mitsunobu reactions). Yields are typically 40–60% after purification via column chromatography .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and thiadiazole protons (δ 7.5–8.5 ppm in ¹H).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion). Cross-referencing with synthetic intermediates (e.g., piperidine-thiadiazole precursors) reduces ambiguity .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs:

  • Enzyme Inhibition : Test against kinases or proteases due to the thiadiazole’s potential as a hinge-binding moiety.
  • Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative strains, referencing thiadiazolo-pyrimidine derivatives with proven activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Methodological Answer :

  • Catalyst Screening : Replace traditional bases (e.g., KOH) with organocatalysts like DMAP to reduce side reactions.
  • Solvent-Free Conditions : Microwave-assisted synthesis can enhance reaction rates and purity (e.g., 80% yield in 30 mins vs. 6 hours conventionally).
  • Work-Up Optimization : Use aqueous/organic biphasic systems (e.g., ethyl acetate/water) to isolate the product efficiently. Evidence from thiadiazolo-pyrimidine syntheses shows 20–30% yield improvements with these adjustments .

Q. How should researchers resolve contradictions between spectral data and expected structures?

  • Methodological Answer :

2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperidine methoxy vs. pyridine protons).

Elemental Analysis : Verify C/H/N/S/F ratios to detect impurities.

X-ray Crystallography : Definitive confirmation for crystalline derivatives. For example, conflicting NOE effects in piperidine conformers were resolved via X-ray in related compounds .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinase ATP pockets). The thiadiazole ring often participates in π-π stacking or hydrogen bonding.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Studies on pyridine-thiazole hybrids validated hydrophobic interactions with residues like Phe80 in EGFR .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

Core Modifications : Synthesize analogs with:

  • Varied substituents on the thiadiazole (e.g., ethyl instead of methyl).
  • Alternative fluorinated groups (e.g., -OCF₃ instead of -CF₃).

Bioassay Correlation : Test analogs in dose-response assays (e.g., IC₅₀ determination). For example, replacing the piperidine methoxy with ethoxy in a related compound increased antimicrobial potency by 4-fold .

Q. What mechanistic approaches elucidate the compound’s mode of action?

  • Methodological Answer :

  • Enzymatic Assays : Measure inhibition constants (Kᵢ) using purified targets (e.g., bacterial dihydrofolate reductase).
  • Genetic Knockdown : Use siRNA or CRISPR to silence suspected targets in cell models. For instance, thiadiazole-containing inhibitors showed reduced efficacy in E. coli lacking folA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.